molecular formula C3H3KN2O2 B8062256 Potassium 5-aminoisoxazol-3-olate

Potassium 5-aminoisoxazol-3-olate

Cat. No.: B8062256
M. Wt: 138.17 g/mol
InChI Key: NQUGRHVHMHRUCU-UHFFFAOYSA-M
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Description

Potassium 5-aminoisoxazol-3-olate is a chemical compound with the molecular formula C3H3KN2O2. It belongs to the class of isoxazole derivatives, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 5-aminoisoxazol-3-olate typically involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) and aldehydes, followed by treatment with molecular iodine and hydroxylamine . This method is highly regioselective and allows for the one-pot preparation of 3,5-disubstituted isoxazoles.

Industrial Production Methods: Industrial production methods for isoxazole derivatives often employ environmentally benign procedures. For instance, the synthesis of 3-alkyl-5-aryl isoxazoles can be achieved using green chemistry approaches, such as the use of molecular iodine and hydroxylamine .

Chemical Reactions Analysis

Types of Reactions: Potassium 5-aminoisoxazol-3-olate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazoles and isoxazolines, which have significant biological activities .

Scientific Research Applications

Potassium 5-aminoisoxazol-3-olate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a building block for the synthesis of various biologically active compounds, including:

Mechanism of Action

The mechanism of action of Potassium 5-aminoisoxazol-3-olate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects. For example, some isoxazole compounds act as serotonin reuptake inhibitors, which can help alleviate symptoms of depression .

Comparison with Similar Compounds

Potassium 5-aminoisoxazol-3-olate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for various scientific research applications.

Properties

IUPAC Name

potassium;5-amino-1,2-oxazol-3-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O2.K/c4-2-1-3(6)5-7-2;/h1H,4H2,(H,5,6);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUGRHVHMHRUCU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1[O-])N.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3KN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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